molecular formula C15H17N3O2 B2502076 Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 903445-89-6

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B2502076
CAS No.: 903445-89-6
M. Wt: 271.32
InChI Key: ZSZZZGVPWPPYRR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate is an organic compound with the molecular formula C15H17N3O2. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. It is characterized by a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 4-methylphenylamino group.

Biochemical Analysis

Biochemical Properties

Pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These effects were observed in human microglia and neuronal cell models .

Molecular Mechanism

Related compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-aminopyrimidine with ethyl 4-methylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 2,4-Disubstituted thiazoles

These compounds share similar structural features but differ in their substituents and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS Number: 903445-89-6) is a compound belonging to the pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2, characterized by a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 4-methylphenylamino group. This unique substitution pattern influences its biological properties.

Target of Action

Research indicates that compounds similar to this compound exhibit neuroprotective and anti-inflammatory properties. They are known to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.

Biochemical Pathways

The compound may affect several biochemical pathways, including:

  • Endoplasmic Reticulum (ER) Stress : Inhibition of ER stress has been observed in related compounds.
  • Apoptosis : The compound's derivatives show potential in reducing apoptosis.
  • NF-kB Pathway : Inhibition of the NF-kB inflammatory pathway contributes to its anti-inflammatory effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : Related compounds have shown potential in protecting neurons from toxic events.
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines suggests significant anti-inflammatory activity.
  • Antioxidant Activity : Pyrimidine derivatives are known for their antioxidant properties, which may contribute to their neuroprotective effects .

Case Studies

  • Neuroprotection : A study demonstrated that pyrimidine derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential as therapeutic agents for neurodegenerative diseases.
  • Anti-cancer Activity : Another investigation revealed that similar compounds could induce cell cycle arrest in cancer cell lines, suggesting their utility in cancer therapy .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:

Compound NameStructureBiological Activity
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateStructureAntioxidant, anti-inflammatory
4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene) amino derivativesStructureAnti-cancer
2,4-Disubstituted thiazolesStructureAntimicrobial

These compounds share structural similarities but differ in their specific substituents and resultant biological activities.

Properties

IUPAC Name

ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZZGVPWPPYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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